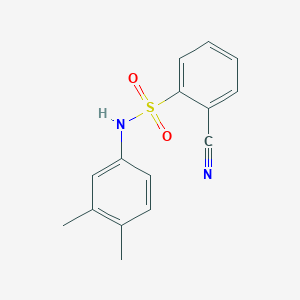![molecular formula C13H19N7O3 B5559932 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves starting with commercially available precursors, such as 1,2,4-triazole-3-carboxylic acid, and employing a series of reactions including cyclization and alkylation steps. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was achieved through these methods, highlighting the synthetic routes possible for such complex molecules (Brahmayya et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of these compounds. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were characterized by multinuclear NMR spectroscopy, IR, elemental analysis, and single crystal X-ray diffraction, providing insights into the arrangement of atoms and the spatial configuration (Yu et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often studied through their reactivity towards various chemical agents. For example, the reactivity of 3,5-bis-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole with haloalkanes and nitration agents has been explored, demonstrating their potential for further derivative synthesis (Sergievskii et al., 2005).
Physical Properties Analysis
Investigating the physical properties, such as thermal stability and sensitivity to impact and friction, is vital for assessing the practical applications of these compounds. For instance, the thermal stabilities of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were determined, indicating moderate stability and insensitivity towards impact and friction, suggesting their suitability for certain applications (Yu et al., 2017).
Scientific Research Applications
Energetic Materials
Compounds incorporating 1,2,4-oxadiazole and 1,2,4-triazole rings have been synthesized and characterized for their potential as insensitive energetic materials. These compounds demonstrate moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for safer energetic materials compared to traditional compounds like TNT (Yu et al., 2017).
Antimicrobial Activities
Several studies have explored the synthesis of hybrid molecules containing structural elements similar to the compound , with evaluations of their antimicrobial, antilipase, and antiurease activities. Some derivatives, particularly those involving penicillanic and cephalosporanic acid moieties, exhibited good to moderate antimicrobial activity against a range of microorganisms (Başoğlu et al., 2013).
Antileishmanial Activity
Theoretical calculations and biological activity studies on 4-amino-1,2,4-triazole derivatives have shown significant antileishmanial activity, highlighting the potential of these compounds in treating diseases caused by the Leishmania species (Süleymanoğlu et al., 2017).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of compounds with 1,2,4-oxadiazole and triazole rings has provided valuable insights into their chemical properties and potential applications. These studies involve the development of new synthetic routes and the investigation of their reactions with various reagents, contributing to a deeper understanding of their chemical behavior and potential for further application development (Pavez et al., 1987).
properties
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-8-3-5-19(6-4-8)7-9-10(13(21)22-2)15-18-20(9)12-11(14)16-23-17-12/h8H,3-7H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCOWSKGMZMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)
![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)
![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)